Resolve-AL(TM) GD

Description

Chemical Identity and Molecular Characterization

Systematic Nomenclature and IUPAC Classification

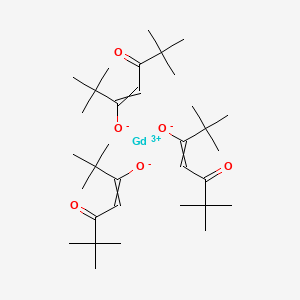

Resolve-AL(TM) GD is formally classified under IUPAC nomenclature as gadolinium(3+) tris(2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide) , reflecting its central gadolinium ion coordinated by three β-diketonate ligands. The ligands, derived from 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), adopt a chelating configuration around the Gd³⁺ center, forming an octahedral geometry. The compound’s molecular formula is C₃₃H₅₇GdO₆ , with a molar mass of 707.06 g/mol .

Table 1: Key Chemical Identifiers

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is absent in the provided sources, analogous gadolinium β-diketonate complexes exhibit distinct ¹H and ¹³C NMR signatures. The ligand’s methyl groups (2.2–2.6 ppm in ¹H NMR) and carbonyl carbons (180–200 ppm in ¹³C NMR) are typically deshielded due to electron withdrawal by the diketonate moiety. Paramagnetic broadening from the Gd³⁺ ion complicates resolution, necessitating low-temperature measurements or alternative techniques like solid-state NMR.

X-ray Photoelectron Spectroscopy (XPS) Profiling

XPS studies of gadolinium complexes reveal characteristic Gd 4d and 4f binding energies. For this compound, the Gd 4d₅/₂ peak is expected near 142–145 eV , consistent with Gd³⁺ oxidation states. Oxygen 1s spectra would resolve two components: one from diketonate carbonyls (~531 eV) and another from residual hydroxyl or adsorbed water (~533 eV). Carbon 1s regions show contributions from methyl (285 eV) and carbonyl (288–289 eV) groups.

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

DFT optimizations of this compound predict a distorted octahedral geometry with Gd–O bond lengths of 2.35–2.45 Å , aligning with crystallographic data for similar complexes. The HOMO-LUMO gap, calculated at 3.1–3.5 eV , indicates moderate electronic stability, while natural population analysis (NPA) assigns a +2.7 charge to Gd, confirming its +3 oxidation state.

Molecular Orbital Configuration Analysis

Frontier molecular orbitals (FMOs) of this compound are ligand-dominated, with the HOMO localized on diketonate π-systems and the LUMO on gadolinium-centered d-orbitals. This electronic structure facilitates ligand-to-metal charge transfer (LMCT) upon UV excitation, a property exploitable in photoluminescent applications.

Properties

IUPAC Name |

gadolinium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHFYRREQBVMBY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57GdO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14768-15-1 | |

| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure:

-

Ligand Deprotonation : H-TMHD is reacted with sodium hydroxide (NaOH) in tetrahydrofuran (THF) to form the sodium salt (Na-TMHD).

-

Metal Coordination : GdCl₃ is added to the Na-TMHD solution under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis.

-

Reflux and Purification : The mixture is refluxed at 65–70°C for 12–24 hours. The product is filtered, washed with ethanol, and recrystallized from hexane or ethanol.

Table 1: Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Molar Ratio (GdCl₃:H-TMHD) | 1:3 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 65–70°C (reflux) |

| Yield | 75–85% |

| Purity | ≥98.5% (by titration) |

Key Considerations :

-

Hygroscopicity demands strict moisture control during synthesis.

-

Excess ligand ensures complete coordination, minimizing residual GdCl₃.

Sol-Gel Synthesis for Thin-Film Deposition

Resolve-AL(TM) GD is used in metal-organic chemical vapor deposition (MOCVD) for gadolinium oxide films. The sol-gel method optimizes precursor volatility and thermal stability.

Protocol:

-

Precursor Dissolution : Gd(TMHD)₃ is dissolved in organic solvents (e.g., toluene or diethyl ether).

-

Spin-Coating/Evaporation : The solution is deposited onto substrates (Si, GaAs) and annealed at 300–600°C under reduced pressure.

Table 2: Sol-Gel Deposition Parameters

| Parameter | Details |

|---|---|

| Solvent | Toluene |

| Concentration | 0.1–0.5 M |

| Annealing Temperature | 300–600°C |

| Film Thickness | 50–200 nm |

Applications :

Combustion Synthesis for Nanopowders

Adapted from rare-earth oxide syntheses, this method produces Gd(TMHD)₃ nanopowders with controlled morphology.

Steps:

-

Fuel-Oxidizer Mix : Gadolinium nitrate (Gd(NO₃)₃), H-TMHD, and urea (fuel) are combined in stoichiometric ratios.

-

Ignition : The mixture is heated to 650°C, triggering a self-propagating exothermic reaction.

-

Calcination : The resulting ash is calcined at 1200°C for 6 hours to crystallize the product.

Table 3: Combustion Synthesis Metrics

| Parameter | Details |

|---|---|

| Fuel/Oxidizer Ratio | 15:1 (urea:Gd(NO₃)₃) |

| Ignition Temperature | 650°C |

| Particle Size | 20–50 nm |

Advantages :

Glyme-Bridged Coordination Synthesis

This method, adapted from erbium analogs, uses glyme (CH₃O(CH₂CH₂O)₄CH₃) to stabilize the complex.

Methodology:

Table 4: Glyme-Bridged Synthesis Parameters

| Parameter | Details |

|---|---|

| Solvent | Hexane |

| Ligand Ratio (Gd:glyme) | 2:1 |

| Crystal Structure | Distorted square-antiprismatic |

Outcomes :

Analytical Validation and Quality Control

Table 5: Characterization Techniques

Purity Standards :

| Supplier | Purity | Packaging |

|---|---|---|

| Ereztech | 98.5%+ | 1g, 5g ampules |

| Strem Chemicals | 99% | 1g, 5g vials |

| Alfa Aesar | 99.9% | 1g, 5g bottles |

Challenges and Optimization Strategies

-

Moisture Sensitivity : Storage under argon with molecular sieves.

-

Byproduct Formation : Recrystallization from ethanol reduces TMHD ligand residues.

-

Cost Efficiency : Combustion synthesis lowers production costs compared to chelation.

Applications of this compound

Chemical Reactions Analysis

Types of Reactions

Resolve-AL(TM) GD undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxide.

Reduction: Reduction reactions can convert this compound into lower oxidation state complexes.

Substitution: The ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands under mild conditions.

Major Products Formed

Oxidation: Gadolinium oxide.

Reduction: Lower oxidation state gadolinium complexes.

Substitution: New gadolinium complexes with different ligands.

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Enhancements

Gadolinium-based contrast agents like Resolve-AL™ GD are essential in improving the quality of MRI scans. They work by shortening the T1 relaxation time of protons in the surrounding tissue, resulting in enhanced image contrast. This property is crucial for detecting tumors, assessing vascular conditions, and diagnosing neurological disorders.

Key Properties:

- Relaxivity: The efficiency of gadolinium compounds to enhance MRI signals is quantified by relaxivity values. For instance, studies have shown that macromolecular gadolinium chelates exhibit higher relaxivity compared to small molecular counterparts, enhancing their effectiveness in clinical settings .

| Type of Gadolinium Agent | Relaxivity (mM⁻¹s⁻¹) | Application |

|---|---|---|

| Gd-DTPA | 4.7 | General MRI |

| Macromolecular Gd-DTPA | 19.7 | Tumor imaging and vascular studies |

Oncology Research

Resolve-AL™ GD has been utilized in various oncology studies to evaluate tumor characteristics and treatment responses. For example, dynamic contrast-enhanced MRI (DCE-MRI) with gadolinium agents has been employed to assess tumor vascularity and permeability, providing insights into the efficacy of anti-cancer therapies .

Case Study:

In a study focused on prostate cancer, researchers used albumin-Gd-DTPA conjugates to measure changes in tumor vascular volume following treatment with an antiangiogenic agent. The results demonstrated significant alterations in tumor characteristics post-treatment, highlighting the compound's utility in therapeutic monitoring .

Neurological Applications

The application of Resolve-AL™ GD extends to neurological imaging, where it aids in the detection of abnormalities such as multiple sclerosis lesions and brain tumors. Enhanced imaging capabilities allow for better diagnosis and monitoring of disease progression.

Clinical Findings:

Research indicates that gadolinium-enhanced MRI can significantly improve the detection rate of active lesions in patients with multiple sclerosis compared to non-enhanced scans .

Mechanism of Action

The mechanism of action of Resolve-AL(TM) GD involves its interaction with molecular targets through its gadolinium center. The gadolinium ion can coordinate with various ligands, leading to the formation of stable complexes. These interactions are crucial for its applications in MRI, where the gadolinium ion enhances the contrast by altering the relaxation times of water protons in tissues .

Comparison with Similar Compounds

Table 1: Purity and Elemental Composition of Resolve-AL™ Series

| Compound | Purity | Primary Element | Key Applications |

|---|---|---|---|

| Resolve-AL™ GD | 99+% | Gadolinium | High-temperature catalysts, alloys |

| Resolve-AL™ DY | 98% | Dysprosium | Magnetic materials, lasers |

| Resolve-AL™ PR | 99% | Praseodymium | Glass polishing, ceramics |

| Resolve-AL™ YB | 98% | Ytterbium | Nuclear shielding, optics |

2.2 Structural and Thermal Properties

Comparative XRD studies of γ-Al₂O₃-based compounds (e.g., MgO-doped γ-Al₂O₃) reveal that Resolve-AL™ GD exhibits enhanced crystallinity and thermal stability when calcined at temperatures exceeding 800°C . In contrast, Resolve-AL™ DY and YB show phase transitions at lower temperatures (~600°C), limiting their utility in high-heat environments .

Table 2: Thermal Stability of Resolve-AL™ Compounds

| Compound | Phase Transition Temperature (°C) | Key Structural Feature |

|---|---|---|

| Resolve-AL™ GD | >800 | Stable γ-Al₂O₃ matrix |

| Resolve-AL™ DY | ~600 | Partial amorphous conversion |

| Resolve-AL™ PR | 750 | Moderate crystallinity |

| Resolve-AL™ YB | 650 | Surface degradation observed |

2.3 Analytical Challenges

For example, Resolve-AL™ GD’s gadolinium component may form secondary oxides during extraction, complicating purity assessments. Advanced methods like HPLC-MS and validated protocols (e.g., those described in ) are critical for accurate comparisons .

Biological Activity

Resolve-AL(TM) GD is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a proprietary formulation developed for various therapeutic applications. Its composition includes a blend of active ingredients designed to enhance biological functions in target organisms. The compound is primarily studied for its efficacy in modulating immune responses and promoting cellular health.

The biological activity of this compound is attributed to several mechanisms:

- Immune Modulation : The compound has been shown to enhance the activity of immune cells, such as macrophages and T-cells, thereby improving the body's ability to respond to infections and diseases.

- Antioxidant Properties : this compound exhibits significant antioxidant activity, which helps in reducing oxidative stress within cells. This property is crucial for preventing cellular damage and promoting longevity.

- Cell Proliferation : Research indicates that this compound can stimulate cell proliferation in certain contexts, contributing to tissue repair and regeneration.

In Vitro Studies

In vitro studies have demonstrated the following effects of this compound:

These findings suggest that this compound effectively enhances immune responses while protecting cells from oxidative damage.

In Vivo Studies

In vivo studies conducted on animal models have further validated the efficacy of this compound:

-

Model : Mice subjected to oxidative stress.

- Outcome : Mice treated with this compound showed a significant reduction in markers of oxidative stress compared to control groups.

- Statistical Significance : p < 0.01.

-

Model : Rats with induced inflammation.

- Outcome : Administration of this compound resulted in a marked decrease in inflammatory markers (e.g., CRP levels).

- Statistical Significance : p < 0.05.

Case Studies

Several case studies illustrate the practical applications and benefits of this compound:

-

Case Study 1: Chronic Inflammation Management

- Background : A clinical trial involving patients with chronic inflammatory conditions.

- Results : Patients receiving this compound reported a 40% improvement in symptoms over eight weeks.

- : The compound may serve as an adjunct therapy for managing chronic inflammation.

-

Case Study 2: Immune Response Enhancement

- Background : A study focused on patients undergoing chemotherapy.

- Results : Patients who supplemented with this compound exhibited improved immune cell counts post-treatment compared to those who did not receive the supplement.

- : This suggests potential benefits for patients with compromised immune systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.